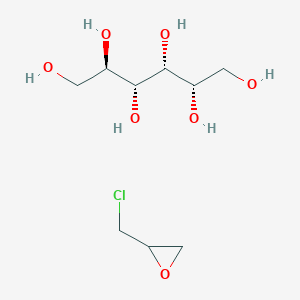
N-Nitroso-N(2)-fluorenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N(2)-fluorenylacetamide (NFA) is a synthetic compound that is widely used in scientific research. It is a potent carcinogen that has been shown to induce tumors in various animal models. NFA is commonly used in the laboratory to study the mechanisms of carcinogenesis and to develop new cancer therapies.
Mécanisme D'action
The mechanism of action of N-Nitroso-N(2)-fluorenylacetamide is not fully understood. However, it is believed that N-Nitroso-N(2)-fluorenylacetamide induces DNA damage and mutations, which can lead to the formation of tumors. N-Nitroso-N(2)-fluorenylacetamide has also been shown to affect various signaling pathways involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
N-Nitroso-N(2)-fluorenylacetamide has been shown to induce tumors in various organs, including the liver, lung, and bladder. It has also been shown to cause DNA damage and mutations, which can lead to cancer. N-Nitroso-N(2)-fluorenylacetamide has been shown to affect various signaling pathways involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-Nitroso-N(2)-fluorenylacetamide in laboratory experiments is its potency as a carcinogen. N-Nitroso-N(2)-fluorenylacetamide is a highly effective tumor-inducing agent that can be used to study the mechanisms of carcinogenesis. However, N-Nitroso-N(2)-fluorenylacetamide is also highly toxic and must be used with caution. In addition, the use of N-Nitroso-N(2)-fluorenylacetamide in laboratory animals raises ethical concerns.
Orientations Futures
There are several future directions for research on N-Nitroso-N(2)-fluorenylacetamide. One area of research is the development of new cancer therapies based on the mechanisms of action of N-Nitroso-N(2)-fluorenylacetamide. Another area of research is the development of new animal models for studying the mechanisms of carcinogenesis. Finally, there is a need for further research on the toxicity and safety of N-Nitroso-N(2)-fluorenylacetamide, particularly in humans.
Méthodes De Synthèse
N-Nitroso-N(2)-fluorenylacetamide is synthesized by the reaction of fluorenylacetamide with nitrosating agents such as sodium nitrite and hydrochloric acid. The reaction proceeds via the formation of a nitrosamine intermediate, which is then converted to N-Nitroso-N(2)-fluorenylacetamide by acidification.
Applications De Recherche Scientifique
N-Nitroso-N(2)-fluorenylacetamide is widely used in scientific research to study the mechanisms of carcinogenesis. It is a potent carcinogen that has been shown to induce tumors in various animal models. N-Nitroso-N(2)-fluorenylacetamide is commonly used to induce tumors in laboratory animals, which are then used to study the mechanisms of tumor formation and to develop new cancer therapies.
Propriétés
Numéro CAS |
114119-92-5 |
|---|---|
Nom du produit |
N-Nitroso-N(2)-fluorenylacetamide |
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)-N-nitrosoacetamide |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)17(16-19)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3 |
Clé InChI |
PRSSHMQSXCSJIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |
SMILES canonique |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |
Autres numéros CAS |
114119-92-5 |
Synonymes |
N-nitroso-2-acetylaminofluorene N-nitroso-2-fluorenylacetamide N-nitroso-N(2)-fluorenylacetamide NN-FAT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)



![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)

